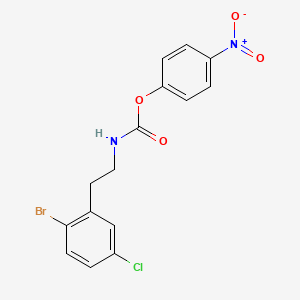
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenyl chloroformate with 2-bromo-5-chlorophenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form corresponding amines, while the bromine and chlorine atoms can participate in oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Reduction: 4-Aminophenyl (2-bromo-5-chlorophenethyl)carbamate.
Hydrolysis: 4-Nitrophenol and 2-bromo-5-chlorophenethylamine.
科学研究应用
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzymes involved in neurotransmission, where carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine .
相似化合物的比较
Similar Compounds
4-Nitrophenyl (2-bromo-5-chlorophenyl)carbamate: Similar structure but lacks the ethyl linkage.
4-Nitrophenyl (2-chloro-5-bromophenethyl)carbamate: Similar structure with reversed positions of bromine and chlorine.
4-Nitrophenyl (2-bromo-5-methylphenethyl)carbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitrophenyl and carbamate groups, makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C15H12BrClN2O4 |
|---|---|
分子量 |
399.62 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-[2-(2-bromo-5-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H12BrClN2O4/c16-14-6-1-11(17)9-10(14)7-8-18-15(20)23-13-4-2-12(3-5-13)19(21)22/h1-6,9H,7-8H2,(H,18,20) |
InChI 键 |
HLECATRUYMGQEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCC2=C(C=CC(=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















